8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
Description
This compound features a highly complex polyheterocyclic architecture, including a 5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one core. Key structural elements include:
- A cyclohexylpiperazine moiety linked via a 3-oxopropyl chain.
- A butyl substituent at position 8, which may enhance lipophilicity and membrane permeability.
Synthesis of such compounds often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous procedures involve refluxing intermediates with piperidine or triethylamine (as in ) or employing titanium tetrakisamine complexes for coupling reactions (). Structural determination of such molecules may rely on X-ray crystallography using programs like SHELX ().
Properties
IUPAC Name |
8-butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2S/c1-2-3-12-29-23(32)22-19(11-17-33-22)30-20(25-26-24(29)30)9-10-21(31)28-15-13-27(14-16-28)18-7-5-4-6-8-18/h11,17-18H,2-10,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQJWFHWBMFKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, interactions with various receptors, and implications for therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by multiple nitrogen atoms and a thia group, which may contribute to its biological activity. The presence of the cyclohexylpiperazine moiety is particularly relevant as it is known to enhance interaction with sigma receptors.
Sigma Receptor Interaction
Research indicates that compounds similar to 8-butyl derivatives often exhibit significant affinity for sigma receptors (σ1 and σ2). These receptors are implicated in various neurological processes and are considered potential targets for treating conditions like depression and anxiety disorders. For instance, studies have shown that the substitution of piperazine groups can enhance binding affinity to sigma receptors, suggesting that 8-butyl derivatives may also exhibit similar properties .
Neuroprotective Effects
In vitro studies have suggested that compounds targeting sigma receptors can exert neuroprotective effects by modulating neurotransmitter release and reducing excitotoxicity. The interaction with sigma receptors may help mitigate the effects of neurodegenerative diseases and traumatic brain injuries by stabilizing neuronal function .
Antidepressant-like Effects
A study focusing on piperazine derivatives demonstrated that they could produce antidepressant-like effects in animal models. This suggests that 8-butyl derivatives may have similar potential due to their structural analogies . The modulation of serotonin and dopamine pathways through sigma receptor interaction is hypothesized to be the underlying mechanism.
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving rodents subjected to induced neurotoxicity, administration of compounds similar to 8-butyl derivatives resulted in reduced neuronal damage and improved behavioral outcomes. The study highlighted the compound's ability to modulate glutamate transporter activity, which is crucial for preventing excitotoxicity .
Case Study 2: Behavioral Assessments
Another study assessed the behavioral impact of sigma receptor ligands on anxiety-like behaviors in mice. Results indicated that compounds with structural similarities to 8-butyl derivatives significantly reduced anxiety levels when compared to control groups. This was measured using standard tests such as the elevated plus maze and open field test .
Pharmacological Profile
| Activity | Description |
|---|---|
| Sigma Receptor Affinity | High affinity for σ1 and σ2 receptors; potential for neuroprotective effects |
| Neuroprotective Properties | Reduces excitotoxicity; stabilizes neuronal function |
| Antidepressant Activity | Exhibits antidepressant-like effects in preclinical models |
| Potential Therapeutic Uses | Treatment of depression, anxiety disorders, neurodegenerative diseases |
Scientific Research Applications
Sigma Receptor Modulation
Research indicates that compounds similar to 8-butyl derivatives exhibit significant interactions with sigma receptors (σ1 and σ2). These receptors are implicated in various neuropsychiatric disorders and pain modulation pathways. Studies have shown that sigma receptor antagonists can mitigate the effects of drugs like cocaine by blocking their interaction with these receptors .
Anticancer Activity
Preliminary evaluations suggest that the compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells. The structural features allow for potential interactions with various cellular targets associated with tumor growth .
Anti-inflammatory Effects
Molecular docking studies have indicated that this compound could act as a potent inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase (5-LOX). This suggests its potential use in treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Structural Complexity and Bioactivity: The target compound’s thia-tetraazatricyclo core distinguishes it from simpler tricyclic systems like dibenzodiazepines () or spiro compounds (). This complexity may confer unique binding modes, such as kinase inhibition or CNS activity, though direct biological data are lacking.
Electronic and Physicochemical Properties: The sulfur atom in the thia group may enhance electron delocalization, altering redox properties compared to oxadiazolothiazine derivatives () .
Synthetic Challenges :
- Multi-step synthesis involving cyclization and functionalization (e.g., and ) is required due to the compound’s intricate framework.
- Structural instability, common in polyheterocycles (), may necessitate advanced purification techniques.
Role of Molecular Geometry :
- While isovalent analogs (e.g., dibenzodiazepines) may share electronic features, differences in van der Waals interactions () and ring strain (due to the tricyclic core) could lead to divergent pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
